molecular formula C18H20ClN5OS B283260 {[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B283260
M. Wt: 389.9 g/mol
InChI Key: HFXFDAATZIEGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with the molecular formula C18H20ClN5OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced by reacting benzyl alcohol with an appropriate chlorinating agent to form benzyl chloride, which is then reacted with a phenol derivative to form the benzyloxy intermediate.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced by reacting the benzyloxy intermediate with a chlorinating agent, such as thionyl chloride, to form the chlorobenzyl intermediate.

    Formation of the Tetrazolylthio Group: The tetrazolylthio group is introduced by reacting the chlorobenzyl intermediate with a tetrazole derivative in the presence of a base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various cellular responses.

Comparison with Similar Compounds

{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with other similar compounds, such as:

    N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine: This compound has a similar structure but with a methoxy group instead of a benzyloxy group, which may result in different chemical and biological properties.

    N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine: This compound has a similar structure but with an additional methoxy group, which may affect its reactivity and applications.

Properties

Molecular Formula

C18H20ClN5OS

Molecular Weight

389.9 g/mol

IUPAC Name

N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-10-9-20-12-15-11-16(19)7-8-17(15)25-13-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3

InChI Key

HFXFDAATZIEGHQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.